
メマンチン塩酸塩
概要
説明
Memantine Hydrochloride is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, which helps to slow the progression of symptoms in Alzheimer’s patients. Memantine Hydrochloride is a white crystalline powder that is soluble in organic solvents such as ethanol, petroleum ether, and chloroform .
科学的研究の応用
FDA Approval and Indications
Memantine was first approved by the FDA in 2003 for the treatment of moderate to severe AD. It can be utilized as monotherapy or in conjunction with cholinesterase inhibitors (ChEIs), enhancing cognitive and functional outcomes in patients .
Off-Label Uses
Recent studies have explored memantine's potential applications beyond AD, including:
- Autism Spectrum Disorder (ASD) : A prospective trial indicated that memantine may improve social and cognitive deficits in adults with high-functioning ASD, showing significant reductions in autism severity and improvements in executive function .
- Other Neuropsychiatric Disorders : Research suggests that memantine may have therapeutic effects in conditions characterized by excitotoxicity, such as traumatic brain injury and multiple sclerosis .
Alzheimer's Disease
A meta-analysis of multiple clinical trials has demonstrated that memantine effectively slows cognitive decline and improves daily functioning in patients with moderate to severe AD. Key findings from various studies include:
- Statistically significant improvements in cognitive assessments like the Alzheimer Disease Assessment Scale-Cognition (ADAS-Cog) and Mini-Mental State Examination (MMSE) .
- Long-term studies indicate that continuous treatment can enhance patients' quality of life, although cost remains a concern for many healthcare systems due to the drug's expense .
Autism Spectrum Disorder
In a study involving 18 adults with high-functioning ASD, treatment with memantine resulted in significant improvements across several measures, including:
- Social Responsiveness Scale (SRS-A)
- Clinical Global Impression scales
These results suggest that memantine may offer therapeutic benefits for managing core symptoms of ASD .
Safety and Tolerability
Memantine is generally well-tolerated, with a safety profile that includes mild to moderate side effects such as dizziness, headache, and fatigue. Serious adverse events are rare, making it a viable option for long-term management of chronic conditions like AD and potentially ASD .
Comparative Studies
A notable comparative study assessed the efficacy of generic versus proprietary forms of memantine hydrochloride. Results indicated comparable effectiveness between the two formulations, suggesting that generic versions could provide a cost-effective alternative without compromising therapeutic outcomes .
Summary Table of Clinical Applications
Condition | Efficacy | Study Type |
---|---|---|
Alzheimer's Disease | Significant improvement in cognition and function | Randomized controlled trials |
Autism Spectrum Disorder | Reduction in autism severity; improved executive function | Prospective open-label trial |
Other Neuropsychiatric Disorders | Potential benefits observed | Various studies |
作用機序
Target of Action
Memantine hydrochloride primarily targets the N-methyl-D-aspartate (NMDA) receptors in the brain . These receptors play a crucial role in learning and memory by regulating the transmission of electrical signals between nerve cells in the brain .
Mode of Action
Memantine hydrochloride acts as a non-competitive antagonist at the NMDA receptor . It binds to the ion channel site of the receptor, blocking the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . This action helps to restore the function of damaged nerve cells and reduce abnormal excitatory signals .
Biochemical Pathways
The primary biochemical pathway affected by memantine hydrochloride is the glutamatergic signaling pathway . By blocking the NMDA receptors, memantine hydrochloride prevents the overstimulation of neurons by glutamate, thereby reducing neuronal excitability . This modulation of NMDA receptor activity helps to maintain an optimal level of NMDA, which is crucial for learning and memory .
Pharmacokinetics
Memantine hydrochloride exhibits linear pharmacokinetics when given at therapeutic doses . It is well absorbed in the body with a bioavailability of nearly 100% . The drug is metabolized in the liver to a lesser extent (less than 10%) and has an elimination half-life of 60–100 hours . It is primarily excreted by the kidneys . These properties contribute to its good bioavailability and long-lasting effects .
Result of Action
The action of memantine hydrochloride results in several molecular and cellular effects. It increases BDNF protein and mRNA levels in the brain, which are crucial for brain development and function . In an animal model of Alzheimer’s disease, memantine hydrochloride has been shown to improve spatial learning and decrease the deposition of Aβ plaques . These effects contribute to its therapeutic benefits in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action of memantine hydrochloride. For instance, it has been found that memantine is stable in the environment and can easily leach from river sediment . This suggests that environmental conditions such as pH and temperature might affect the stability and efficacy of the drug. Furthermore, light exposure can lead to the photolytic degradation of memantine, which may affect its potency .
生化学分析
Biochemical Properties
Memantine hydrochloride acts as an antagonist at NMDA receptors, blocking the effects of glutamate, a neurotransmitter in the brain . Glutamate leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease . By blocking these effects, memantine hydrochloride can help manage symptoms of Alzheimer’s Disease .
Cellular Effects
Memantine hydrochloride has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It has also been shown to induce autophagy, improve cell survival, and decrease the generation of Aβ42 .
Molecular Mechanism
The molecular mechanism of action of memantine hydrochloride involves its role as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Temporal Effects in Laboratory Settings
In laboratory settings, memantine hydrochloride has been shown to have concentration-dependent effects on mitochondrial fission and fusion dynamics, autophagy, and mitochondrial quality control . These effects were observed over a period of 48 hours .
Dosage Effects in Animal Models
In animal models of Alzheimer’s Disease, memantine hydrochloride has been shown to improve cognitive functions . In one study, APP/PS1 AD mice were treated with a therapeutic dose of memantine (20 mg/kg/day) and showed improved learning and memory performance .
Metabolic Pathways
The metabolic pathways of memantine hydrochloride involve its role as an NMDA receptor antagonist . It blocks the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation in Alzheimer’s Disease .
Transport and Distribution
As an NMDA receptor antagonist, it is likely to be distributed in areas of the brain where these receptors are present .
Subcellular Localization
As an NMDA receptor antagonist, it is likely to be localized in areas of the cell where these receptors are present .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing Memantine Hydrochloride involves the reaction of 1-bromo-3,5-dimethyladamantane with urea and formic acid. The formic acid acts as both a reactant and a solvent. The reaction mixture is then hydrolyzed with an aqueous inorganic acid, followed by alkalification, extraction, and acidification with hydrochloric acid to yield Memantine Hydrochloride .
Industrial Production Methods: In industrial settings, the synthesis of Memantine Hydrochloride is optimized for high yield and purity. The process involves the same basic steps as the laboratory synthesis but is conducted under controlled conditions to ensure consistency and scalability. The purity of the crude product can reach 99.0%, and after recrystallization, it can achieve a purity of 99.98% .
化学反応の分析
Types of Reactions: Memantine Hydrochloride primarily undergoes substitution reactions due to the presence of the amino group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Memantine Hydrochloride can lead to the formation of 6-hydroxy Memantine .
類似化合物との比較
Leqembi (Lecanemab): A newer drug for Alzheimer’s that targets amyloid-beta plaques in the brain.
Uniqueness of Memantine Hydrochloride: Memantine Hydrochloride is unique in its mechanism of action as an NMDA receptor antagonist. Unlike cholinesterase inhibitors like Donepezil, which increase the levels of acetylcholine in the brain, Memantine Hydrochloride modulates glutamatergic neurotransmission. This difference in action makes it a valuable option for patients who may not respond well to cholinesterase inhibitors .
生物活性
Memantine hydrochloride is a well-established NMDA (N-methyl-D-aspartate) receptor antagonist primarily used in the treatment of Alzheimer's disease and other neurodegenerative disorders. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profiles, supported by data tables and case studies.
Memantine operates as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. Its binding to the ion channel site of the NMDA receptor prevents excessive calcium influx into neurons, thereby mitigating excitotoxicity—a process that can lead to neuronal damage and death. Memantine has a relatively low affinity for NMDA receptors, which allows it to selectively inhibit pathological overactivation without disrupting normal neurotransmission.
Key Biological Activities:
- Neuroprotection : Memantine has been shown to protect dopaminergic neurons from excitotoxicity and oxidative stress by modulating NMDA receptor activity .
- BDNF Modulation : It increases brain-derived neurotrophic factor (BDNF) levels, which are essential for neuronal survival and growth .
- Anti-inflammatory Effects : Memantine reduces microglial activation and inflammation in the central nervous system, contributing to its neuroprotective effects .
Alzheimer's Disease
Memantine is primarily indicated for moderate to severe Alzheimer's disease. Multiple studies have demonstrated its efficacy in improving cognitive function and daily living activities.
Study | Population | Dosage | Outcome | Statistical Significance |
---|---|---|---|---|
Reisberg et al. (2003) | 166 patients with moderate to severe AD | 10 mg/day | Significant improvement in global functioning | p < 0.001 |
JAMA Neurology (2004) | 404 patients with vascular dementia | 20 mg/day | Improved scores on cognitive tests compared to placebo | p < 0.05 |
PMC2654628 (2006) | Patients with mild to severe AD | Variable dosages | 76% classified as responders vs. 44.7% placebo | p < 0.05 |
Case Studies
Case Study: Manic Episode Induction
A notable case involved a 73-year-old female patient with vascular neurocognitive disorder who developed a manic episode after initiating memantine treatment. Within two days of treatment, her symptoms improved; however, after one week, she exhibited excessive excitement and talkativeness, leading to discontinuation of memantine and initiation of lithium therapy . This case highlights the need for careful monitoring of psychiatric symptoms in patients receiving memantine.
Safety Profile
While memantine is generally well-tolerated, side effects can include dizziness, headache, confusion, and agitation. A meta-analysis indicated that adverse effects were more prevalent in patients treated with memantine compared to placebo but were typically mild and transient .
Research Findings
Recent studies have expanded our understanding of memantine's pharmacological profile:
- Oxidative Stress Reduction : Memantine has been shown to reduce oxidative stress markers in aged rats and prevent neuronal loss induced by toxins like methylmercury .
- Cerebrospinal Fluid Concentration : Research indicates that memantine levels in cerebrospinal fluid correlate with clinical outcomes, suggesting its therapeutic effects are dose-dependent .
特性
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41100-52-1, 19982-08-2 | |
Record name | Memantine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEMANTINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 41100-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEMANTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Memantine Hydrochloride?
A1: Memantine Hydrochloride acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the receptor-operated cation channel. [, , ]
Q2: How does Memantine Hydrochloride's antagonism of the NMDA receptor differ from Magnesium ions?
A2: While both Magnesium ions and Memantine Hydrochloride block the NMDA receptor, Memantine Hydrochloride binds more effectively, effectively blocking the prolonged influx of Calcium ions through the channel. This allows for the preservation of transient physiological activation of the channels by higher concentrations of synaptically released glutamate. []
Q3: What is the significance of Memantine Hydrochloride's effect on Calcium ion influx?
A3: Prolonged increased glutamate levels in the brain, such as in Alzheimer's disease, can lead to continuous Calcium ion influx into cells via NMDA receptors. This excessive Calcium influx can ultimately result in neuronal degeneration. Memantine Hydrochloride helps to regulate this process. []
Q4: What is the molecular formula and weight of Memantine Hydrochloride?
A4: The molecular formula of Memantine Hydrochloride is C12H22ClN. It has a molecular weight of 215.77 g/mol. []
Q5: What is the thermal behavior of Memantine Hydrochloride?
A5: Thermal analysis reveals that Memantine Hydrochloride exists in an anhydrous, crystalline form with a melting point of 297.16°C. []
Q6: How stable is Memantine Hydrochloride in aqueous solutions?
A6: Memantine Hydrochloride demonstrates good stability in aqueous solutions at room temperature (20°C) across a range of pH values. It remains stable under UV light exposure and in the presence of isotonising or oxidizing agents. At elevated temperatures (80°C), stability is maintained in acidic solutions. []
Q7: What formulation strategies have been explored to improve the delivery of Memantine Hydrochloride?
A7: Researchers have investigated various formulations to enhance Memantine Hydrochloride delivery, including: * Skeleton type slow-release capsules: Utilizing a hydrophilic gel skeleton to achieve controlled release. [] * Slow-release pills: Employing a multi-layered structure with a hollow core, main medicine layer, isolated coating layer, and slow-release coating layer. [] * Extended-release tablets: Using a matrix system composed of HPMC K15M and HPMC K4M to achieve prolonged drug release. [] * Orally disintegrating tablets: Designed for rapid disintegration in the mouth, offering improved convenience for patients who struggle with swallowing. [, , ] * Oral-dissolving films: Utilizing specific polymers and flavor correctors to mask the taste and enhance patient compliance. [, ] * Sustained-release preparations for suspension: Formulating Memantine Hydrochloride as a dry suspension using ion exchange resins for prolonged drug release. [] * Solid dispersions: Incorporating Memantine Hydrochloride into a solid dispersion system to potentially improve solubility and bioavailability. []
Q8: What are the key pharmacokinetic parameters of Memantine Hydrochloride after oral administration?
A8: Studies in healthy Chinese volunteers revealed dose-dependent pharmacokinetics of Memantine Hydrochloride capsules. After single oral doses of 5 mg, 10 mg, and 15 mg, the time to peak concentration (Tmax) ranged from 4.9 to 5.6 hours. The peak plasma concentration (Cmax) increased proportionally with dose, reaching 4.4 ng/mL, 8.9 ng/mL, and 16.5 ng/mL, respectively. The elimination half-life (t1/2) remained consistent across doses, averaging around 47-51 hours. []
Q9: Is there evidence of drug accumulation after multiple doses of Memantine Hydrochloride?
A9: Yes, multiple oral doses of 10 mg Memantine Hydrochloride administered once daily resulted in drug accumulation. The Tmax was observed at 6.0 hours, with a Cmax of 32 ng/mL and a t1/2 of 46 hours. []
Q10: What preclinical models have been used to investigate the effects of Memantine Hydrochloride?
A10: Researchers have employed various animal models to study the effects of Memantine Hydrochloride, including:
* **Rat model of vascular dementia:** Induced by permanent bilateral common carotid artery ligation. This model helps to explore the drug's effects on cognitive function and potential neuroprotective mechanisms in vascular dementia. []* **Rabbit model of optic nerve damage:** Used to investigate the protective effects of Memantine Hydrochloride on glutamate-induced excitotoxicity and optic nerve cell apoptosis. [, ]
Q11: What analytical techniques have been employed for the quantification of Memantine Hydrochloride?
A11: Several analytical methods have been developed and validated for the accurate and precise determination of Memantine Hydrochloride:
* **High-performance liquid chromatography with fluorescence detection (HPLC-FLD):** This method typically involves derivatization of Memantine Hydrochloride with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance its fluorescence properties. [, ]* **High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD):** This technique provides a sensitive and robust alternative for analyzing Memantine Hydrochloride without the need for derivatization. []* **Liquid chromatography-mass spectrometry (LC-MS):** A highly sensitive and specific method for quantifying Memantine Hydrochloride in biological matrices like plasma. [, , ]* **High-performance thin-layer chromatography (HPTLC):** A cost-effective and efficient technique for routine quality control analysis of Memantine Hydrochloride. []* **Proton nuclear magnetic resonance spectrometry (1H-NMR):** Offers a direct and precise method for quantifying Memantine Hydrochloride in both bulk drug substance and tablet formulations without requiring derivatization. []
Q12: What are the reported limits of detection (LOD) and quantification (LOQ) for Memantine Hydrochloride using these analytical techniques?
A12: The reported LOD and LOQ vary depending on the specific method: * HPLC-FLD: LOD of 25 ng/mL in rat plasma [] * HPLC-ELSD: LOD of 0.01 µg/mL [] * 1H-NMR: LOD of 0.04 mg/mL and LOQ of 0.11 mg/mL []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。